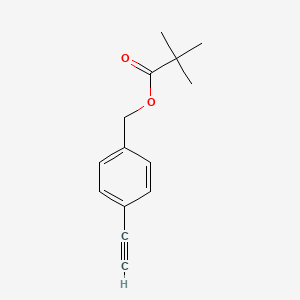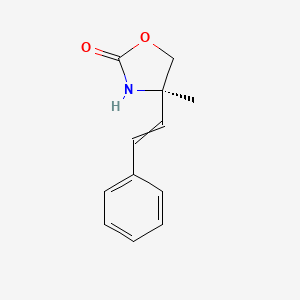
(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one typically involves the use of chiral auxiliaries and specific reaction conditions to ensure the desired stereochemistry. One common method is the Wittig reaction, which involves the reaction of a carbonyl compound with a phosphorus ylide to form an alkene . The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other stereoselective synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.
化学反応の分析
Types of Reactions
(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.
作用機序
The mechanism of action of (4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound’s chiral center allows it to interact selectively with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
類似化合物との比較
Similar Compounds
(4S)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one: The enantiomer of the compound, differing in the configuration at the chiral center.
trans-9-(2-phenylethenyl)anthracene: A structurally related compound used in organic synthesis and material science.
Uniqueness
(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
特性
CAS番号 |
917603-80-6 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-12(9-15-11(14)13-12)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14)/t12-/m1/s1 |
InChIキー |
LUCDZPYNHSYTSV-GFCCVEGCSA-N |
異性体SMILES |
C[C@]1(COC(=O)N1)C=CC2=CC=CC=C2 |
正規SMILES |
CC1(COC(=O)N1)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


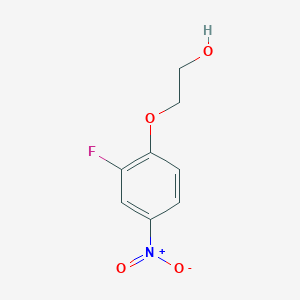
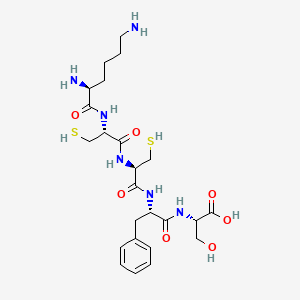

![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
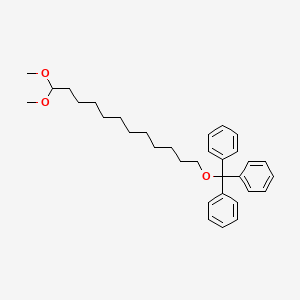
![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)
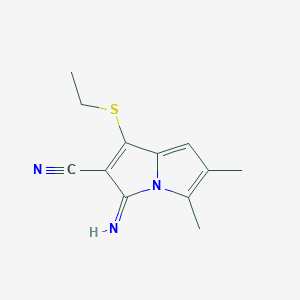
![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
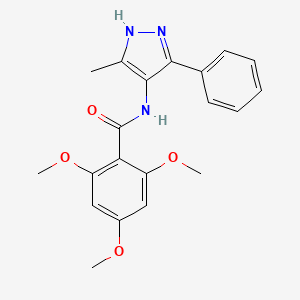
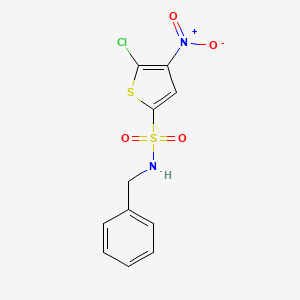
![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
